REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[C:10]([C:13]1[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1)(=[O:12])[CH3:11]>N1C=CC=CC=1>[C:10]([C:13]1[CH:14]=[CH:15][C:16]([S:19]([NH:9][C:4]2[C:5]([Cl:8])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=2)(=[O:21])=[O:20])=[CH:17][CH:18]=1)(=[O:12])[CH3:11]
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Name
|
|
Quantity
|
1.535 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)Cl)N
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
2.436 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
(110 C-115 C) and stirred under nitrogen for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
placed in a preheated oil bath
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
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Details
|
poured into a biphasic solution of water (40 mL) and DCM (50 mL)
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Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel
|
Type
|
FILTRATION
|
Details
|
filter plug (DCM to 20:1 DCM/MeOH)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NC=1C(=NC=C(C1)Br)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |